molecular formula C16H16O4 B2403832 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone CAS No. 19513-80-5

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

Cat. No. B2403832
CAS RN: 19513-80-5
M. Wt: 272.3
InChI Key: XZENRLBGEKSCQB-UHFFFAOYSA-N
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Description

“2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C16H16O4 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of phenol with 2-bromoacetophenone in the presence of potassium carbonate in acetone . The reaction is carried out at 60°C for 24 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone” is characterized by the presence of two methoxy groups and a phenoxy group . The InChI code for this compound is 1S/C16H16O4/c1-18-13-9-7-12(8-10-13)14(17)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.3 . It is a solid at room temperature and should be stored in a dry place . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.78, indicating its lipophilicity .

Scientific Research Applications

  • 2-Methoxyphenyl isocyanate

    • Application: Used as a chemoselective multitasking reagent for an amine protection/deprotection sequence .
    • Method: Organic amines are protected through carbamate bond mediated cappings. The chemically stable urea linkage is employed for protection/deprotection of amino groups .
    • Results: The stability of the urea linkage under acidic, alkaline and aqueous conditions is an additional advantage for such a protecting group .
  • 2-(2-Methoxyphenyl)ethylamine

    • Application: This compound is a structural isomer of the compound you mentioned and might have similar properties .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-9-7-12(8-10-13)14(17)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZENRLBGEKSCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

CAS RN

19513-80-5
Record name 4'-METHOXY-2-(2-METHOXYPHENOXY)ACETOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
36
Citations
Y Zhou, Q Zeng, H He, K Wu, F Liu, X Li - Green Energy & Environment, 2022 - Elsevier
In order to better understand the specific substituent effects on the electrochemical oxidation process of β-O-4 bond, a series of methoxyphenyl type β-O-4 dimer model compounds with …
Number of citations: 2 www.sciencedirect.com
N Wei - uknowledge.uky.edu
Lignin is the second most abundant form of biomass on earth. The phenolic structure and high carbon to oxygen ratio make lignin an attractive renewable source of fuel and chemicals. …
Number of citations: 0 uknowledge.uky.edu
J Fang, P Ye, M Wang, D Wu, A Xu, X Li - Catalysis Communications, 2018 - Elsevier
Efficient cleavage of Csingle bondO bonds in lignin and its models is of great importance for the production of value-added aromatic compounds. A simple TiO 2 photochemical …
Number of citations: 18 www.sciencedirect.com
Y Wang, D Wang, X Li, G Li, Z Wang… - Industrial & …, 2019 - ACS Publications
The catalytic hydrogenolysis of lignin was an important route to depolymerize lignin into aromatic monomer products and other high added value chemicals. Herein, the catalytic …
Number of citations: 18 pubs.acs.org
Z Hao, S Li, J Sun, S Li, F Zhang - Applied Catalysis B: Environmental, 2018 - Elsevier
A novel Ir(ppy) 2 (bpy) complex-containing mesoporous cellular silica foams (Ir(ppy) 2 (bpy)-MCFs) was prepared by a facile thiol-ene click reaction between the prefabricated thiol-…
Number of citations: 50 www.sciencedirect.com
MJ Enright, K Gilbert-Bass, H Sarsito… - Chemistry of …, 2019 - ACS Publications
Quantum dots are used as photoredox catalysts to drive bond cleavage in lignin model substrates. Cadmium selenide quantum dots selectively cleave C–O bonds with yields …
Number of citations: 32 pubs.acs.org
D Wang, G Li, C Zhang, Z Wang, X Li - Bioresource technology, 2019 - Elsevier
Ni nanoparticles inlaid in lignin-derived carbon constructing the “inlaid type” Ni/CI was reported to improve stability and adjust metal-support interaction of lignin hydrogenolysis catalyst. …
Number of citations: 52 www.sciencedirect.com
S Li, Z Hao, K Wang, M Tong, Y Yang… - Chemical …, 2020 - pubs.rsc.org
The development of an economic, environmental-friendly and energy-saving process for the selective depolymerization of lignin is an outstanding challenge. Herein, a novel and …
Number of citations: 30 pubs.rsc.org
J Lin, X Wu, S Xie, L Chen, Q Zhang, W Deng… - …, 2019 - Wiley Online Library
Lignin is the most abundant source of renewable aromatics. Catalytic valorization of lignin into functionalized aromatics is attractive but challenging. Photocatalysis is a promising …
JA Jennings, S Parkin, E Munson, SP Delaney… - RSC …, 2017 - pubs.rsc.org
Lignin depolymerization represents a promising approach to the sustainable production of aromatic molecules. One potential approach to the stepwise depolymerization of lignin …
Number of citations: 35 pubs.rsc.org

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